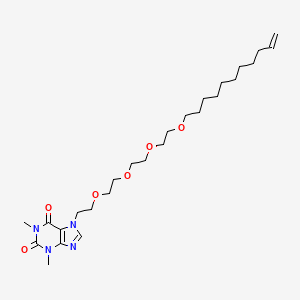
7-(3,6,9,12-Tetraoxatricos-22-enyl)theophylline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
7-(3,6,9,12-tetraoxatricos-22-enyl)theophylline is a synthetic derivative of theophylline, a well-known xanthine compound. Theophylline is commonly used in the treatment of respiratory diseases such as asthma and chronic obstructive pulmonary disease.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-(3,6,9,12-tetraoxatricos-22-enyl)theophylline typically involves the following steps:
Preparation of 3,6,9,12-tetraoxatricos-22-en-1-ol: This compound is synthesized through the reaction of ethylene oxide with a suitable initiator, followed by the addition of ethylene glycol to form the desired polyether chain.
Coupling with Theophylline: The 3,6,9,12-tetraoxatricos-22-en-1-ol is then coupled with theophylline using a suitable coupling agent such as dicyclohexylcarbodiimide (DCC) in the presence of a catalyst like 4-dimethylaminopyridine (DMAP).
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and optimized reaction conditions to ensure high yield and purity of the final product. Quality control measures are implemented to monitor the synthesis process and ensure compliance with industry standards .
Chemical Reactions Analysis
Types of Reactions
7-(3,6,9,12-tetraoxatricos-22-enyl)theophylline undergoes various chemical reactions, including:
Substitution: The compound can undergo substitution reactions with nucleophiles or electrophiles to form substituted derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium or hydrogen peroxide in the presence of a catalyst.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in tetrahydrofuran.
Substitution: Nucleophiles such as amines or electrophiles like alkyl halides in the presence of a base.
Major Products Formed
Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.
Reduction: Reduced derivatives with fewer oxygen-containing functional groups.
Substitution: Substituted derivatives with new functional groups replacing hydrogen atoms.
Scientific Research Applications
7-(3,6,9,12-tetraoxatricos-22-enyl)theophylline has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of novel compounds with potential pharmacological activities.
Biology: Studied for its effects on cellular processes and potential as a therapeutic agent.
Industry: Utilized in the development of new materials and formulations for various industrial applications.
Mechanism of Action
The mechanism of action of 7-(3,6,9,12-tetraoxatricos-22-enyl)theophylline involves multiple molecular targets and pathways:
Phosphodiesterase Inhibition: The compound inhibits phosphodiesterase enzymes, leading to increased levels of cyclic AMP and subsequent relaxation of smooth muscle.
Adenosine Receptor Antagonism: It acts as an antagonist at adenosine receptors, reducing the effects of adenosine and promoting bronchodilation.
Histone Deacetylase Activation: The compound activates histone deacetylase, which plays a role in gene expression and cellular function.
Comparison with Similar Compounds
Similar Compounds
7-(2-hydroxyethyl)theophylline: A derivative with a shorter side chain, used in similar applications but with different pharmacokinetic properties.
7-(2,3-dihydroxypropyl)theophylline: Another derivative with a different side chain, offering distinct pharmacological effects.
Uniqueness
7-(3,6,9,12-tetraoxatricos-22-enyl)theophylline is unique due to its long polyether side chain, which enhances its solubility, stability, and bioavailability compared to other theophylline derivatives. This makes it a promising candidate for various therapeutic and industrial applications .
Properties
Molecular Formula |
C26H44N4O6 |
|---|---|
Molecular Weight |
508.7 g/mol |
IUPAC Name |
1,3-dimethyl-7-[2-[2-[2-(2-undec-10-enoxyethoxy)ethoxy]ethoxy]ethyl]purine-2,6-dione |
InChI |
InChI=1S/C26H44N4O6/c1-4-5-6-7-8-9-10-11-12-14-33-16-18-35-20-21-36-19-17-34-15-13-30-22-27-24-23(30)25(31)29(3)26(32)28(24)2/h4,22H,1,5-21H2,2-3H3 |
InChI Key |
VWEZUVSKUQSAQQ-UHFFFAOYSA-N |
Canonical SMILES |
CN1C2=C(C(=O)N(C1=O)C)N(C=N2)CCOCCOCCOCCOCCCCCCCCCC=C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


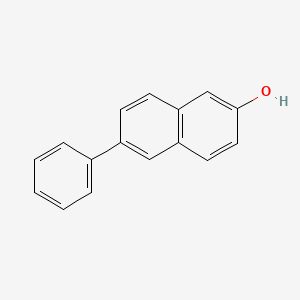
![6-Tosyl-1,2,3,4,5,6-hexahydroazepino[4,5-b]indole](/img/structure/B10845403.png)
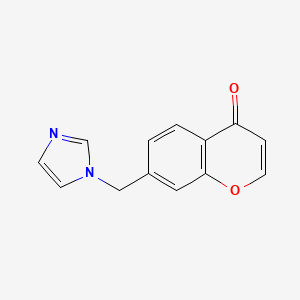
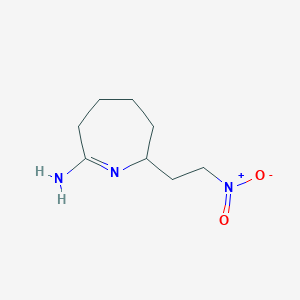
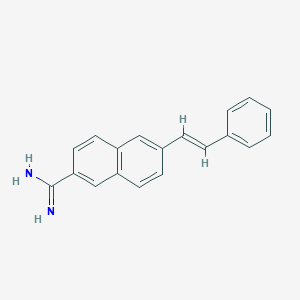
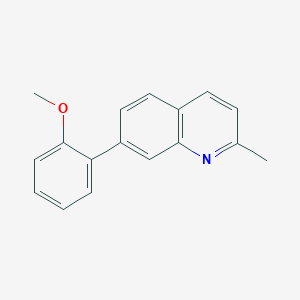


![7-[2-(1H-Imidazol-1-yl)ethoxy]-2H-chromen-2-one](/img/structure/B10845463.png)
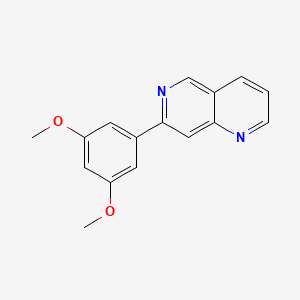
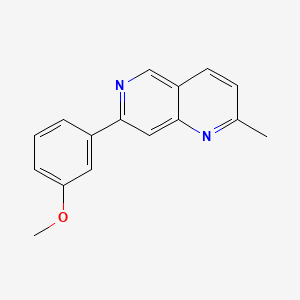
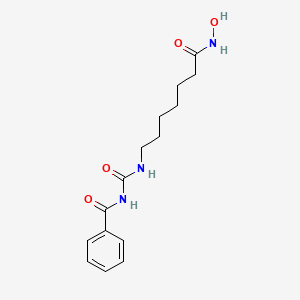
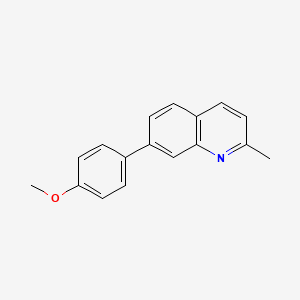
![7-(Naphthalen-2-yl)benzo[e][1,2,4]triazin-3-amine](/img/structure/B10845494.png)
